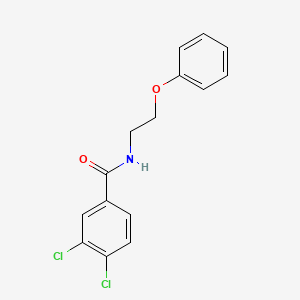![molecular formula C12H13Cl2NO2 B4408984 1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B4408984.png)
1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine
Übersicht
Beschreibung
1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine, also known as DCPA-pyrrolidine, is a chemical compound used in scientific research. It is a derivative of phenoxy herbicides and is commonly used as a plant growth regulator. DCPA-pyrrolidine has been found to have potential applications in various fields of research, including agriculture and medicine.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine is not fully understood. However, it is believed to act as a plant growth regulator by inhibiting the activity of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is involved in the biosynthesis of ethylene. In cancer cells, 1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine has been found to induce apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects
1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine has been found to have various biochemical and physiological effects. In plants, it inhibits the biosynthesis of ethylene, which is involved in various physiological processes, including fruit ripening, senescence, and abscission. In cancer cells, it induces apoptosis, which is a physiological process that is involved in the elimination of damaged or abnormal cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. It has also been found to be effective in inhibiting the growth of various plants and inducing apoptosis in cancer cells. However, there are also limitations to its use. It has been found to have limited solubility in water, which can make it difficult to use in certain experiments. It also has potential toxicity, which must be taken into consideration when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine. One potential area of research is in the development of new plant growth regulators. 1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine has been found to be effective in inhibiting the growth of various plants, and further research could lead to the development of new compounds with even greater efficacy. Another potential area of research is in the development of new cancer treatments. 1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine has been found to induce apoptosis in cancer cells, and further research could lead to the development of new compounds with even greater efficacy. Finally, research could be conducted on the potential environmental impacts of 1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine, particularly in terms of its effects on non-target organisms and ecosystems.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine has been studied for its potential use as a plant growth regulator. It has been found to inhibit the growth of various plants, including rice, wheat, and soybeans. 1-[(3,4-dichlorophenoxy)acetyl]pyrrolidinedine has also been studied for its potential use in the treatment of cancer. It has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-4-3-9(7-11(10)14)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWKBPBWLVODLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408915.png)
![4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)

![4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408938.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4408950.png)
![1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408964.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4408980.png)

![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)